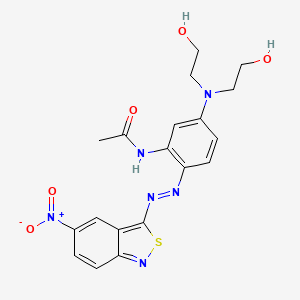

N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide

Description

Properties

CAS No. |

32569-24-7 |

|---|---|

Molecular Formula |

C19H20N6O5S |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C19H20N6O5S/c1-12(28)20-18-11-13(24(6-8-26)7-9-27)2-5-17(18)21-22-19-15-10-14(25(29)30)3-4-16(15)23-31-19/h2-5,10-11,26-27H,6-9H2,1H3,(H,20,28) |

InChI Key |

JGQCLEVYGZXEAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide typically involves multiple steps:

Formation of the Benzisothiazole Ring: This step involves the reaction of 2-aminothiophenol with nitrobenzene derivatives under acidic conditions to form the benzisothiazole ring.

Azo Coupling Reaction: The benzisothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline derivatives.

Introduction of the Bis(2-hydroxyethyl)amino Group: The final step involves the reaction of the azo compound with bis(2-hydroxyethyl)amine under basic conditions to introduce the bis(2-hydroxyethyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure vessels, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

Reduction: The nitro group in the benzisothiazole ring can be reduced to an amino group under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

Medicine: Explored for its potential as an antimicrobial agent due to the presence of the nitrobenzisothiazole moiety.

Industry: Used in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with bacterial cell membranes, leading to disruption and cell death.

Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 105076-77-5

- Molecular Formula : C₂₁H₂₄N₆O₅S

- Molecular Weight : 472.517 g/mol

- LogP : 3.43

- Key Features: Azo-linked benzisothiazole core with bis(2-hydroxyethyl)amino and nitro substituents.

Applications : Primarily used as a disperse dye (e.g., Disperse Blue 367) and analyzed via reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases .

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxyethyl vs. Methoxyethyl

Compound A: N-(5-(Bis(2-methoxyethyl)amino)-2-((2-cyano-4,6-dinitrophenyl)azo)phenyl)acetamide

- CAS No.: 52583-35-4

- Molecular Formula : C₂₃H₂₆N₆O₅S

- Key Differences: Methoxyethyl groups instead of hydroxyethyl; additional cyano and dinitro substituents.

- Properties :

- Applications : Similar use as a dye, but structural differences may alter solubility and environmental persistence.

Comparison Table :

Side Chain Modifications: Propanamide Derivatives

Compound B: 3-[Ethyl[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]-N-(2-hydroxyethyl)-N-methylpropanamide

- CAS No.: 60810-05-1

- Molecular Formula : C₂₁H₂₄N₆O₄S

- Key Differences : Propanamide chain with ethyl/methyl groups instead of acetamide.

- Properties :

- Similar molecular weight (472.52 vs. 472.517).

- Reduced polarity due to alkyl substituents.

- Applications : Used in dye formulations, emphasizing structural flexibility for tuning dye properties .

Ester-Functionalized Analog

Compound C: Methyl N-[5-(acetylamino)-2-methoxy-4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-N-(2-methoxy-2-oxoethyl)glycinate

- CAS No.: 1235882-84-4

- Molecular Formula : C₂₄H₂₅N₇O₈S

- Key Differences : Glycinate ester and methoxy groups enhance steric bulk and lipophilicity.

- Properties: Higher molecular weight (571.56 g/mol) and LogP. Potential for improved thermal stability in dye applications.

Toxicity and Environmental Impact

- Structural Alerts: Nitro (-NO₂) and azo (-N=N-) groups are associated with genotoxicity and environmental persistence .

- Regulatory Status: Compound A (methoxyethyl analog) is classified as H413 (harmful to aquatic life) . The target compound lacks explicit hazard data but shares structural motifs with carcinogenic nitrofurans (e.g., NFTA in ), warranting caution in handling .

Physicochemical and Functional Differences

Table 2: Key Properties of Analogs

| Compound | Molecular Formula | Molecular Weight | LogP | Key Substituents | Applications |

|---|---|---|---|---|---|

| Target (105076-77-5) | C₂₁H₂₄N₆O₅S | 472.517 | 3.43 | Bis(2-hydroxyethyl)amino | Disperse dye, HPLC |

| Compound A (52583-35-4) | C₂₃H₂₆N₆O₅S | 522.61 | N/A | Bis(2-methoxyethyl)amino, cyano | Disperse dye |

| Compound B (60810-05-1) | C₂₁H₂₄N₆O₄S | 472.52 | N/A | Ethyl/methylpropanamide | Dye formulations |

| Compound C (1235882-84-4) | C₂₄H₂₅N₇O₈S | 571.56 | N/A | Glycinate ester, methoxy | High-performance dye |

Biological Activity

N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Azo Group : Connecting the benzisothiazole moiety to the phenyl ring.

- Bis(2-hydroxyethyl)amino Group : Enhancing solubility and possibly influencing biological interactions.

- Acetamide Functionality : Potentially contributing to its pharmacological properties.

Research indicates that compounds with similar structures exhibit various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds related to benzisothiazoles have shown inhibitory effects on viral proteases, which are crucial for viral replication. For example, studies on related compounds demonstrated significant inhibition of the DENV2 NS2BNS3 protease, with IC50 values ranging from 2 to 53 μM depending on structural modifications .

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammatory markers significantly. For instance, compounds with similar functional groups have been shown to decrease COX-2 and IL-1β levels, suggesting a potential anti-inflammatory mechanism .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using MTS assays. Preliminary data suggest that concentrations around 30 µM can induce significant cytotoxicity in specific cell lines. Control experiments using DMSO indicated that the compound's effects are dose-dependent and selective towards certain cell types .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzymatic Inhibition | Significant inhibition of DENV protease | |

| Cytotoxicity | Dose-dependent cytotoxic effects | |

| Anti-inflammatory | Reduction in COX-2 and IL-1β levels |

Table 2: IC50 Values for Related Compounds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A (related structure) | 8.24 | |

| Compound B (related structure) | 41.80 | |

| N-(5-(Bis(2-hydroxyethyl)amino)... | TBD | TBD |

Case Study 1: Anti-DENV Activity

In a study investigating the antiviral properties of benzisothiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that structural modifications significantly influenced antiviral activity, with specific substitutions enhancing potency against DENV protease.

Case Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory properties of similar compounds. The study revealed that certain derivatives not only inhibited COX enzymes but also modulated cytokine release in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Question: What are the key structural features of this compound, and how do they influence its reactivity?

Answer:

The compound contains:

- An azo group (–N=N–) linking a 5-nitro-2,1-benzisothiazol-3-yl moiety to a phenylacetamide backbone .

- A bis(2-hydroxyethyl)amino group at the 5-position of the phenyl ring, enhancing solubility and potential hydrogen-bonding interactions .

- A nitro group on the benzisothiazole ring, which contributes to electron-withdrawing effects and may influence redox reactivity .

Methodological Insight:

Characterization via NMR spectroscopy (e.g., tracking aromatic protons and amide signals) and IR spectroscopy (e.g., identifying –NO₂ stretching at ~1520 cm⁻¹) is critical for structural confirmation .

Basic Question: What synthetic strategies are recommended for preparing this compound?

Answer:

Synthesis typically involves:

Diazotization and coupling : Reacting 5-nitro-2,1-benzisothiazol-3-amine with nitrous acid to form a diazonium salt, followed by coupling with the phenylacetamide precursor .

Functional group modifications : Introducing the bis(2-hydroxyethyl)amino group via nucleophilic substitution or reductive amination .

Methodological Insight:

- Use phosphorus oxychloride (POCl₃) as a catalyst for azo bond formation .

- Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Redox instability : The azo group may undergo reduction in biological systems, generating aromatic amines with distinct activities .

- Solubility variability : The bis(2-hydroxyethyl)amino group’s hydrophilicity can affect bioavailability in different assay conditions .

Methodological Insight:

- Conduct stability studies under physiological conditions (e.g., pH 7.4 buffer, 37°C) with LC-MS monitoring .

- Compare activity in polar vs. non-polar solvents to assess solubility-driven discrepancies .

Advanced Question: What computational approaches predict this compound’s biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., nitroreductases or kinases) .

- QSAR modeling : Correlate structural descriptors (e.g., nitro group position, logP) with bioactivity data from analogs .

Methodological Insight:

Basic Question: How is purity assessed during synthesis?

Answer:

- TLC : Use silica gel plates with UV visualization to confirm intermediate and final product homogeneity .

- Melting point analysis : Compare observed values with literature data (e.g., sharp melting points indicate purity) .

Methodological Insight:

- For complex mixtures, employ HPLC with a C18 column and acetonitrile/water gradient .

Advanced Question: What strategies optimize yield in multi-step syntheses?

Answer:

- Stepwise optimization : Adjust stoichiometry (e.g., excess diazonium salt for coupling) and temperature (0–5°C for diazotization) .

- Byproduct minimization : Add scavengers (e.g., sodium sulfite) to quench unreacted intermediates .

Methodological Insight:

- Use DoE (Design of Experiments) to systematically vary parameters (time, solvent, catalyst) .

Advanced Question: How does the azo group’s electronic configuration influence spectroscopic properties?

Answer:

- The azo group’s π→π* transitions result in strong UV-Vis absorption (λₐᵦₛ ~400–500 nm), useful for quantification .

- NMR chemical shifts : Adjacent electron-withdrawing groups (e.g., –NO₂) deshield nearby protons .

Methodological Insight:

Basic Question: What safety precautions are essential during handling?

Answer:

- Nitro groups may be explosive under friction or heat; avoid grinding .

- Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity .

Methodological Insight:

- Refer to SDS for specific first-aid measures (e.g., eye rinsing for 15+ minutes if exposed) .

Advanced Question: How can researchers validate proposed metabolic pathways?

Answer:

- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-HRMS .

- Isotopic labeling : Use ¹⁵N-labeled azo groups to track reduction products .

Methodological Insight:

Advanced Question: What structural analogs are worth exploring for enhanced bioactivity?

Answer:

- Replace the bis(2-hydroxyethyl)amino group with morpholine or piperazine rings to modulate lipophilicity .

- Substitute the nitro group with trifluoromethyl (–CF₃) to improve metabolic stability .

Methodological Insight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.